(S)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one
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Overview
Description
(S)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one is a fluorinated heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a difluorinated amine with a suitable diketone or ketoester, followed by cyclization under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(S)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical and physical properties.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
(S)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity for these targets, leading to potent biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro: This compound shares a similar core structure but lacks the fluorine atoms, resulting in different chemical and biological properties.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar ring system but different substituents, leading to distinct reactivity and applications.
Uniqueness
The presence of fluorine atoms in (S)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications. Additionally, the stereochemistry of the compound can influence its biological activity and selectivity, making it a valuable tool in drug discovery and development .
Properties
Molecular Formula |
C7H10F2N2O |
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Molecular Weight |
176.16 g/mol |
IUPAC Name |
(8aS)-7,7-difluoro-1,2,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-one |
InChI |
InChI=1S/C7H10F2N2O/c8-7(9)1-5-2-10-6(12)3-11(5)4-7/h5H,1-4H2,(H,10,12)/t5-/m0/s1 |
InChI Key |
IRMBAWGFWAEBGL-YFKPBYRVSA-N |
Isomeric SMILES |
C1[C@H]2CNC(=O)CN2CC1(F)F |
Canonical SMILES |
C1C2CNC(=O)CN2CC1(F)F |
Origin of Product |
United States |
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